

Quantitative Analysis of Cyclazodone using Cyclazodone-d5 as an Internal Standard

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Compound of Interest		
Compound Name:	Cyclazodone-d5	
Cat. No.:	B588233	Get Quote

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclazodone is a centrally acting stimulant that has garnered interest within the research community for its potential nootropic and anorectic properties.[1] Accurate and reliable quantification of Cyclazodone in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note describes a robust and sensitive method for the quantitative analysis of Cyclazodone in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with **Cyclazodone-d5** as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[2]

This document provides detailed protocols for sample preparation, LC-MS/MS analysis, and method validation in accordance with established guidelines for bioanalytical method validation. [1][3][4]

Analyte and Internal Standard



Compound	Chemical Structure	Molecular Formula	Molecular Weight (g/mol)
Cyclazodone	[Image of Cyclazodone chemical structure]	C12H12N2O2	216.24
Cyclazodone-d5	[Image of Cyclazodone-d5 chemical structure]	C12H7D5N2O2	221.27

Experimental Protocols Materials and Reagents

- Cyclazodone reference standard (≥98% purity)
- Cyclazodone-d5 internal standard (≥98% purity, isotopic purity ≥99%)
- · LC-MS/MS grade acetonitrile, methanol, and water
- Formic acid (≥98%)
- Human plasma (sourced from a certified vendor)
- 96-well protein precipitation plates
- Collection plates
- Analytical balance, vortex mixer, centrifuge

Standard Solutions Preparation

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cyclazodone and Cyclazodone-d5 in methanol.
- Working Standard Solutions: Prepare serial dilutions of the Cyclazodone stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples.



 Internal Standard Working Solution (100 ng/mL): Dilute the Cyclazodone-d5 stock solution in 50:50 methanol:water.

Sample Preparation (Protein Precipitation)

- Pipette 50 μL of blank human plasma, calibration standards, or QC samples into the wells of a 96-well protein precipitation plate.
- Add 10 μ L of the **Cyclazodone-d5** internal standard working solution (100 ng/mL) to all wells except for the blank matrix samples.
- Add 200 μL of acetonitrile to each well to precipitate plasma proteins.
- Mix thoroughly on a vortex mixer for 1 minute.
- Centrifuge the plate at 4000 rpm for 10 minutes.
- Transfer the supernatant to a clean 96-well collection plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of 50:50 methanol:water.
- Seal the plate and inject 5 μL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC)



Parameter	Condition
Column	C18, 2.1 x 50 mm, 1.8 μm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and re-equilibrate for 1 min
Column Temperature	40°C
Injection Volume	5 μL

Mass Spectrometry (MS)

Parameter	Condition	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Scan Type	Multiple Reaction Monitoring (MRM)	
MRM Transitions	Cyclazodone: m/z 217.1 → 118.1Cyclazodone- d5: m/z 222.1 → 123.1	
Collision Energy	Optimized for each transition	
Source Temperature	500°C	
IonSpray Voltage	5500 V	

Method Validation Summary

The analytical method was validated according to regulatory guidelines for selectivity, linearity, accuracy, precision, recovery, and stability.

Calibration Curve



The calibration curve was constructed by plotting the peak area ratio of Cyclazodone to **Cyclazodone-d5** against the nominal concentration of the calibration standards.

Concentration (ng/mL)	Mean Peak Area Ratio	Accuracy (%)
1	0.012	102.5
2	0.025	99.8
5	0.061	101.2
10	0.123	100.5
50	0.618	98.9
100	1.241	99.3
500	6.215	100.8
1000	12.450	99.6

Linearity: The calibration curve was linear over the concentration range of 1-1000 ng/mL with a correlation coefficient $(r^2) > 0.998$.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using four levels of QC samples.

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	1	6.8	103.2	8.2	101.5
Low	3	5.2	98.7	6.5	99.8
Medium	80	4.1	101.5	5.3	100.9
High	800	3.5	99.4	4.8	100.2

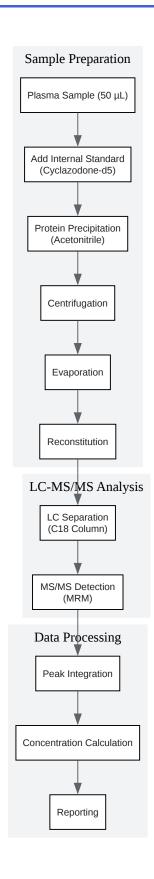




The results demonstrate that the method is accurate and precise within the acceptable limits ($\pm 15\%$ for QCs, $\pm 20\%$ for LLOQ).

Visualizations

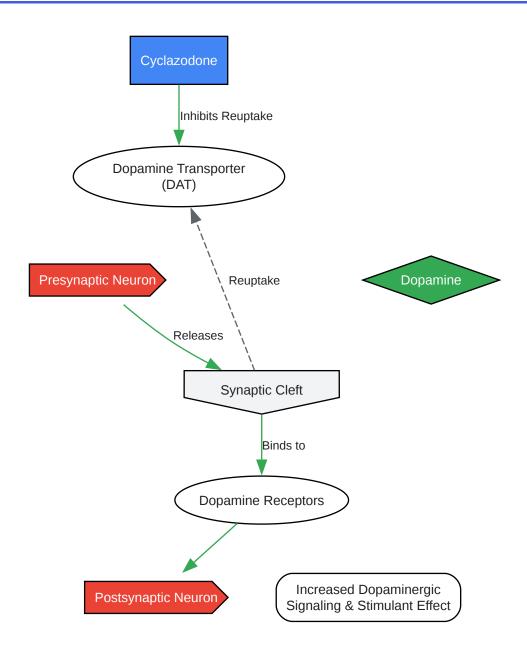




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Caption: Experimental workflow for the quantitative analysis of Cyclazodone.





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